molecular formula C8H9N3 B12999768 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B12999768
M. Wt: 147.18 g/mol
InChI Key: CWWAPMOEVNJEEL-UHFFFAOYSA-N
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Description

Significance of Pyrrolopyrazine Core in Heterocyclic Chemistry

The pyrrolopyrazine core, a fused bicyclic system containing both a pyrrole (B145914) and a pyrazine (B50134) ring, represents a cornerstone in the architecture of biologically active molecules. nih.govresearchgate.net These nitrogen-containing heterocycles are integral to various applications, from pharmaceuticals to organic materials. researchgate.netresearchgate.net The unique arrangement of nitrogen atoms within the fused ring system imparts specific electronic properties that allow these molecules to interact with a wide array of biological targets.

Compounds built upon the pyrrolopyrazine scaffold have demonstrated a remarkable breadth of biological activities. researchgate.net These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. researchgate.netresearchgate.net Furthermore, many naturally occurring pyrrolopyrazine derivatives have been isolated from diverse sources such as microbes, marine organisms, and plants, underscoring their evolutionary significance and therapeutic potential. researchgate.netresearchgate.net The versatility and potent bioactivity of this core structure have established it as a fundamental building block in medicinal chemistry.

Overview of 5H-Pyrrolo[2,3-b]pyrazine Derivatives as Privileged Scaffolds in Academic Research

Within the broader family of pyrrolopyrazines, the 5H-pyrrolo[2,3-b]pyrazine isomer has emerged as a "privileged scaffold" in academic and industrial research. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a rich source for drug discovery.

A significant body of research highlights the role of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent kinase inhibitors. researchgate.net Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this scaffold have been investigated as inhibitors of a variety of kinases, such as:

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers, making it a key target for anticancer therapy. Multiple studies have focused on designing and synthesizing 5H-pyrrolo[2,3-b]pyrazine derivatives as selective FGFR inhibitors. nih.govresearchgate.netnih.govmdpi.com

Janus Kinase 3 (JAK3): As a critical component of cytokine signaling in immune cells, JAK3 is a target for autoimmune diseases and organ transplant rejection.

c-Met (Hepatocyte Growth Factor Receptor): Overactivity of the c-Met pathway is linked to tumor growth and metastasis in various cancers. nih.govresearchgate.netmdpi.com

Topoisomerase II: Certain derivatives have been developed as catalytic inhibitors of this enzyme, which is essential for DNA replication and repair in cancer cells. nih.gov

The ability to rationally design and modify the 5H-pyrrolo[2,3-b]pyrazine core allows researchers to fine-tune the selectivity and potency of these inhibitors, making it a highly attractive starting point for the development of new targeted therapies. nih.govmdpi.com

Research Focus on 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine within the Pyrrolopyrazine Class

While the 5H-pyrrolo[2,3-b]pyrazine scaffold is the subject of extensive research, the specific derivative, this compound, is not as prominently featured in the available scientific literature. The majority of published studies focus on derivatives with more complex substitutions at various positions on the bicyclic ring system, aimed at optimizing interactions with specific biological targets like protein kinases. nih.govmdpi.comnih.gov

The research on this compound itself appears to be limited. It is most likely utilized as a chemical intermediate or a building block in the synthesis of more complex, biologically active molecules. The methyl groups at the 2 and 3 positions provide a foundational structure that can be further functionalized. Given the intense focus on the 5H-pyrrolo[2,3-b]pyrazine core for kinase inhibition, it is plausible that this compound could serve as a reference compound or a synthetic precursor in the exploration of new kinase inhibitors. However, dedicated studies on its synthesis, characterization, and biological activity are not widely documented.

Data Tables

Chemical Properties of 5H-pyrrolo[2,3-b]pyrazine

This table provides computed physical and chemical properties for the parent scaffold, 5H-pyrrolo[2,3-b]pyrazine.

PropertyValueSource
IUPAC Name 5H-pyrrolo[2,3-b]pyrazine nih.gov
Molecular Formula C₆H₅N₃ nih.gov
Molecular Weight 119.12 g/mol nih.gov
Monoisotopic Mass 119.048347172 Da nih.gov
InChIKey HFTVJMFWJUFBNO-UHFFFAOYSA-N nih.gov
Canonical SMILES C1=CNC2=NC=CN=C21 nih.gov

Biological Targets of Investigated 5H-Pyrrolo[2,3-b]pyrazine Derivatives

This table summarizes some of the key biological targets that have been the focus of research involving the 5H-pyrrolo[2,3-b]pyrazine scaffold.

Derivative ClassBiological TargetTherapeutic Area of InterestReferences
Substituted 5H-pyrrolo[2,3-b]pyrazinesFibroblast Growth Factor Receptor (FGFR)Cancer nih.govnih.govmdpi.com
1,3-Benzoazolyl-substituted pyrrolo[2,3-b]pyrazinesTopoisomerase IICancer nih.gov
Substituted 5H-pyrrolo[2,3-b]pyrazinesc-Met/VEGFR-2Cancer frontiersin.org
Substituted 5H-pyrrolo[2,3-b]pyrazinesBruton's Tyrosine Kinase, JAK3Inflammation, Cancer nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8-7(10-5)3-4-9-8/h3-4H,1-2H3,(H,9,11)

InChI Key

CWWAPMOEVNJEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CN2)C

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethyl 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives

Strategies for Pyrrolo[2,3-b]pyrazine Core Construction

The formation of the bicyclic pyrrolo[2,3-b]pyrazine system is approached through several primary strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. These methods range from traditional condensation reactions to modern metal-catalyzed cross-couplings.

General Cyclization and Condensation Approaches

The construction of the pyrrolo[2,3-b]pyrazine core often relies on intramolecular cyclization and condensation reactions, which form one of the heterocyclic rings onto a pre-existing one. A common approach involves the reaction of a substituted pyrazine (B50134) with a species capable of forming the pyrrole (B145914) ring. For instance, methods have been developed based on the three-component condensation of 6-amino-2-thiouracil, arylglyoxal hydrates, and various CH-acids. karazin.ua In these reactions, an α,β-unsaturated ketone intermediate is typically formed, which then undergoes nucleophilic addition by an aminopyrazine, followed by intramolecular condensation to yield the fused pyrrole ring. karazin.ua

Another established route involves the reaction of 2,3-dichloropyrazine (B116531) with lithiated ketones, esters, or nitriles. The resulting intermediate can then undergo cyclization with primary amines or hydrazines to furnish the pyrrolo[2,3-b]pyrazine skeleton. researchgate.net Similarly, N-alkyne-substituted pyrrole esters can undergo nucleophilic cyclization with reagents like hydrazine (B178648) to generate pyrrolopyrazinone derivatives, demonstrating the versatility of cyclization strategies that can be tailored based on the electronic nature of the substituents. beilstein-journals.org

Ring Annulation and Cycloaddition Reactions

Ring annulation and cycloaddition reactions provide powerful and efficient pathways to the pyrrolo[2,3-b]pyrazine core. researchgate.net These strategies involve the formation of multiple bonds in a single step, often with high stereoselectivity. rsc.org For example, a sequence involving the reaction of 1-alkyl-1-phenylethynyl decorated tetrahydropyrrolo[1,2-a]pyrazines with terminal alkynes can lead to ring expansion and the formation of larger diazacyclic systems, showcasing the principles of ring transformation in heterocyclic synthesis. urfu.ru

While direct [3+2] cycloaddition reactions to form the pyrazine ring onto a pyrrole are less common for this specific isomer, related strategies are fundamental in heterocyclic chemistry. For instance, multicomponent reactions that proceed via (3+2)-cyclocondensation are widely used for synthesizing five-membered rings like pyrazoles and can be conceptually adapted. beilstein-journals.org These methods highlight the efficiency of building complex heterocyclic systems from simple starting materials in a convergent manner.

Palladium-Catalyzed Coupling and Cyclization Methods

Palladium-catalyzed reactions have become indispensable tools for the synthesis of complex heterocyclic structures, including the pyrrolo[2,3-b]pyrazine core. bohrium.com These methods offer high efficiency and functional group tolerance. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly powerful. For example, a palladium(II)-catalyzed cascade involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation has been developed to synthesize substituted pyrrolo[1,2-α]pyrazines from 1H-pyrrole-2-carbonitriles and arylboronic acids. tandfonline.comthieme-connect.com

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone reaction in modern organic synthesis. wikipedia.orgorganic-chemistry.org It has been effectively employed to construct the pyrrolo[2,3-b]pyrazine framework. One notable method involves the palladium-catalyzed cyclization of 2-chloro-3-(methanesulfonamido)pyrazine with substituted alkynes. researchgate.net

A one-pot, multicomponent reaction has been reported for the synthesis of 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. This process utilizes the Sonogashira coupling of 5,6-dichloropyrazine-2,3-dicarbonitrile with phenylacetylene, followed by reaction with hydrazine and various aldehydes. researchgate.net The reaction demonstrates good yields for a range of aldehydes, highlighting the versatility of this approach.

Table 1: Sonogashira-Based Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives researchgate.net

Aldehyde (Ar-CHO)Catalyst SystemConditionsYield (%)
BenzaldehydePd(PPh₃)₂Cl₂/CuIDMF, Et₃N, 80°C, 10 h85
4-ChlorobenzaldehydePd(PPh₃)₂Cl₂/CuIDMF, Et₃N, 80°C, 10 h88
4-MethylbenzaldehydePd(PPh₃)₂Cl₂/CuIDMF, Et₃N, 80°C, 10 h82
4-MethoxybenzaldehydePd(PPh₃)₂Cl₂/CuIDMF, Et₃N, 80°C, 10 h80

This methodology provides a direct and efficient route to highly functionalized pyrrolo[2,3-b]pyrazines. researchgate.net

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a powerful tool for arylating heterocyclic cores. nih.govnih.gov This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyrrolo[2,3-b]pyrazine scaffold, which is crucial for tuning the properties of kinase inhibitors. nih.gov

For instance, the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors has been achieved by modifying the 5H-pyrrolo[2,3-b]pyrazine core via Suzuki coupling. nih.gov In a typical procedure, a bromo-substituted pyrrolo[2,3-b]pyrazine is coupled with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. nih.govrsc.org

Table 2: Suzuki Coupling for C-4 Arylation of Pyrido[2,3-d]pyrimidinones nih.gov

Aryl Boronic AcidCatalyst/LigandBaseSolventYield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O82
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O77
2-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O87

The reaction conditions are generally mild, and the methodology tolerates a wide array of functional groups, making it a preferred method for late-stage diversification of complex molecules. nih.govnbuv.gov.ua

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. youtube.comyoutube.com This reaction has revolutionized the synthesis of arylamines, which are common substructures in pharmaceuticals. youtube.comresearchgate.net In the context of pyrrolo[2,3-b]pyrazines, this methodology is employed to introduce N-aryl or N-alkyl substituents, often at positions that are difficult to functionalize using classical methods.

The reaction typically involves a palladium source and a specialized, bulky, electron-rich phosphine (B1218219) ligand, such as XPhos or SPhos, which facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination. youtube.com The use of triflates as the leaving group has proven efficient for the N-arylation of related heterocyclic systems like pyrido[2,3-d]pyrimidin-7(8H)-ones, providing the corresponding amines in high yields. nih.gov

Table 3: Buchwald-Hartwig Amination of a Heterocyclic Triflate nih.gov

AmineCatalyst/LigandBaseConditionsYield (%)
AnilinePd(OAc)₂ / XPhosCs₂CO₃Dry toluene, O/N, 100 °C97
4-FluoroanilinePd(OAc)₂ / XPhosCs₂CO₃Dry toluene, O/N, 100 °C89
4-MethoxyanilinePd(OAc)₂ / XPhosCs₂CO₃Dry toluene, O/N, 100 °C93
MorpholinePd(OAc)₂ / XPhosCs₂CO₃Dry toluene, O/N, 100 °C78

(Note: This table illustrates the Buchwald-Hartwig reaction on a related pyridopyrimidinone scaffold, demonstrating the general applicability and efficiency of the method for N-functionalization of nitrogen-containing heterocycles). nih.gov

Metal-Free and Metal-Catalyzed Amination Protocols

The introduction of amino groups onto the pyrrolo[2,3-b]pyrazine scaffold is a critical transformation, often serving as a gateway to further functionalization. Both metal-free and metal-catalyzed amination protocols have been developed, offering regioselective control over the substitution pattern.

Efficient methods for the synthesis of aminopyrrolopyrazines have been developed starting from dihalo-pyrrolo[2,3-b]pyrazines. rsc.org A notable example involves the use of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines as substrates. The regioselectivity of the amination is highly dependent on the reaction conditions. rsc.org

Under metal-free conditions , utilizing microwave irradiation, amination reactions on 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines proceed with high regioselectivity to yield 3-amino-pyrrolopyrazines exclusively. rsc.org This approach highlights a green chemistry-compatible method that avoids the use of heavy metal catalysts.

In contrast, metal-catalyzed amination , specifically the Buchwald-Hartwig cross-coupling reaction, demonstrates complementary regioselectivity. When 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines are subjected to these palladium-catalyzed conditions, the amination occurs selectively at the C2 position, affording 2-amino-pyrrolopyrazines. rsc.org This palladium-catalyzed amination has also been successfully applied to the pyrrole ring of related dihydropyrrolo[1,2-a]pyrazine systems using a Pd₂(dba)₃/BINAP catalytic system with cyclic secondary amines. nih.gov

Transition metal-catalyzed C-H amination represents another advanced strategy. rsc.org While not yet broadly applied to the 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine system specifically, methods using copper/iron co-catalysis for intramolecular C(sp²)–H amination of α-indolylhydrazones to form pyrrolo[2,3-b]indoles suggest potential applicability. rsc.org This reaction proceeds in water under aerobic conditions, highlighting its sustainable nature. rsc.org

Table 1: Regioselective Amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine

Reaction Condition Position of Amination Product
Metal-Free (Microwave) C3 3-Amino-2-bromo-5H-pyrrolo[2,3-b]pyrazine
Metal-Catalyzed (Buchwald) C2 2-Amino-3-chloro-5H-pyrrolo[2,3-b]pyrazine

Thermal Cyclization Approaches of Pyrazinylhydrazones

A classical and effective method for the construction of the 5H-pyrrolo[2,3-b]pyrazine ring system is the thermal, non-catalytic cyclization of pyrazinylhydrazones. rsc.orgrsc.org This approach involves an intramolecular electrophilic substitution-type reaction where the hydrazone side chain attacks the pyrazine ring, leading to the fused pyrrole ring.

The process typically starts with the condensation of a substituted pyrazinylhydrazine with an appropriate ketone or aldehyde to form the corresponding pyrazinylhydrazone. Subsequent heating of the hydrazone, often in a high-boiling solvent like quinoline (B57606) or diphenyl ether, induces cyclization. The reaction proceeds via ring closure onto a carbon atom of the pyrazine nucleus. rsc.orgrsc.org

This methodology allows for the synthesis of a variety of substituted 5H-pyrrolo[2,3-b]pyrazines. For instance, the cyclization of pyrazinylhydrazones derived from various ketones leads to 3-substituted and 2,3-disubstituted derivatives. rsc.orgrsc.org The parent, unsubstituted 5H-pyrrolo[2,3-b]pyrazine has also been synthesized through related strategies starting from 2-amino-3-methylpyrazine. rsc.orgrsc.org

Intramolecular Oxidative Cyclodehydrogenation

Intramolecular oxidative cyclodehydrogenation provides another route to fused heterocyclic systems like pyrrolo[2,3-b]pyrazines. This type of reaction involves the formation of a C-C or C-N bond followed by an oxidation step that leads to an aromatic or heteroaromatic ring.

In a related synthesis of pyrrolo rsc.orgrsc.orgpyrido[2,4-d]pyrimidin-6-ones, an intramolecular cyclization was achieved using boron trifluoride etherate as a catalyst. semanticscholar.org The reaction of an N-methylpyrrole-3-carboxamide derivative under these conditions led to a clean cyclization, which notably involves an oxidation step promoted by exposure of the reaction mixture to air. semanticscholar.org This suggests that similar acid-catalyzed cyclizations of appropriately substituted pyrazine derivatives, followed by in-situ or subsequent oxidation, could be a viable pathway to the pyrrolo[2,3-b]pyrazine core. The success of this transformation relies on the electronic nature of the starting materials and the stability of the resulting fused aromatic system, which often drives the rearomatization process. semanticscholar.org

Metal-free, iodine-assisted oxidative C-H amination protocols have also been developed for the synthesis of related pyrrolo[2,3-b]indoles from indolylenamines. researchgate.net These reactions utilize an I₂/PhI(OAc)₂ catalytic system to construct the C-N bond via an oxidative C-H/N-H coupling, tolerating a variety of functional groups under mild conditions. researchgate.net

Gold(III)-Catalyzed Cycloisomerization

Gold catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles through the activation of alkynes towards nucleophilic attack. mdpi.com While specific examples for the direct synthesis of this compound via Gold(III) catalysis are not prominent, the principles are well-established in related systems.

Gold-catalyzed intramolecular hydroamination of alkynes is a highly effective method for constructing fused heterocyclic rings. mdpi.com For example, a gold-catalyzed protocol has been developed for the synthesis of functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines from substituted N-alkynyl indoles. mdpi.com This reaction proceeds under mild conditions and is highly selective, promoting an exclusive 6-exo-dig cyclization. mdpi.com

Similarly, gold(I)-catalyzed regioselective annulation has been used to synthesize pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from dihydropyrazinones. acs.orgnih.gov This two-step process involves an initial acid-mediated cyclization followed by the gold-catalyzed annulation, showcasing the utility of gold catalysis in constructing pyrrole rings fused to pyrazine systems. acs.orgnih.gov These examples demonstrate the potential of applying gold-catalyzed cycloisomerization of suitable amino-alkynyl pyrazine precursors to access the 5H-pyrrolo[2,3-b]pyrazine skeleton.

Palladium-Catalyzed Heteroannulation Processes

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of heterocyclic systems through cross-coupling and annulation reactions.

The Suzuki cross-coupling reaction, a palladium-catalyzed process, has been effectively used to introduce aryl and heteroaryl substituents onto related pyrrolodiazine scaffolds. nih.gov For instance, 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines react with various arylboronic acids to yield the corresponding substituted products in good yields. nih.gov Stille and Negishi couplings have also been employed to prepare heteroaryl-substituted derivatives. nih.gov

More directly related to the formation of the fused ring system, domino C-N coupling/hydroamination reactions catalyzed by palladium have been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org This process starts from alkynylated uracils and anilines, where a palladium catalyst with a suitable phosphine ligand (e.g., DPEphos) facilitates the cyclization cascade. beilstein-journals.org The application of such domino or sequential palladium-catalyzed processes, starting from appropriately substituted chloropyrazines bearing an amino group and an alkyne, represents a powerful strategy for the synthesis of the pyrrolo[2,3-b]pyrazine core.

Synthesis of Substituted this compound Derivatives

Regioselective Functionalization Strategies for Pyrrolo[2,3-b]pyrazine Derivatives

The selective introduction of functional groups onto the pre-formed 5H-pyrrolo[2,3-b]pyrazine nucleus is essential for developing derivatives with tailored properties. Regioselectivity is a key challenge due to the presence of multiple reactive sites on the heterocyclic core.

As previously discussed in section 2.1.4, regioselective amination of dihalo-pyrrolo[2,3-b]pyrazines provides a powerful tool for functionalization. By choosing between metal-free (microwave-assisted) and palladium-catalyzed (Buchwald-Hartwig) conditions, one can selectively introduce an amino group at either the C3 or C2 position, respectively, starting from 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine. rsc.org These amino-substituted derivatives can then serve as versatile intermediates for further modifications.

Direct C-H functionalization is another highly desirable strategy as it avoids the need for pre-functionalized substrates. Radical-based C-H functionalization has been systematically studied for a range of electron-deficient heteroarenes, including pyrazines. nih.gov The use of alkylsulfinate salts allows for the direct introduction of alkyl groups. The regioselectivity of these additions is predictable based on the electronic effects of existing substituents and can often be tuned by modifying reaction parameters such as solvent and pH. nih.gov

Late-stage C-H activation using transition metal catalysis also offers a promising avenue. For the related pyrazolo[3,4-b]pyridine scaffold, a reliable procedure for C3-arylation has been developed using a Pd(phen)₂(PF₆)₂ catalyst. researchgate.net This demonstrates that directed C-H activation can achieve high regioselectivity on complex azine-fused pyrrole systems, a strategy that holds potential for the selective functionalization of 5H-pyrrolo[2,3-b]pyrazines.

Table 2: Summary of Synthetic Strategies and Functionalization

Methodology Section Key Features Starting Materials (Example) Product Type (Example)
Metal-Free Amination 2.1.4 Microwave-assisted, C3-selective amination. 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine 3-Amino-pyrrolopyrazine
Metal-Catalyzed Amination 2.1.4 Buchwald-Hartwig reaction, C2-selective amination. 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine 2-Amino-pyrrolopyrazine
Thermal Cyclization 2.1.5 Non-catalytic, heat-induced ring closure. Pyrazinylhydrazones Substituted 5H-pyrrolo[2,3-b]pyrazines
Oxidative Cyclodehydrogenation 2.1.6 Acid-catalyzed cyclization with air oxidation. Substituted pyrazine amides/enamines Fused pyrrolo[2,3-b]pyrazine core
Gold-Catalyzed Cycloisomerization 2.1.7 Activation of alkynes for intramolecular attack. Amino-alkynyl pyrazines Fused pyrrolo[2,3-b]pyrazine core
Palladium-Catalyzed Heteroannulation 2.1.8 Domino C-N coupling/hydroamination. Halogenated pyrazines with amino/alkyne groups Substituted 5H-pyrrolo[2,3-b]pyrazines
Regioselective Functionalization 2.2.1 Selective C-H activation or substitution. 5H-pyrrolo[2,3-b]pyrazine C-H functionalized derivatives

Alkylation and Arylation Modifications

The functionalization of the pyrrolopyrazine core through the introduction of alkyl and aryl groups is a key strategy for diversifying the properties of these compounds. While direct C-H arylation has been explored for various pyrrolopyrazine derivatives, the modification of the core structure often relies on cross-coupling reactions. researchgate.netresearchgate.net These reactions typically involve a halogenated pyrrolopyrazine precursor that can be coupled with a range of nucleophiles or organometallic reagents.

Palladium-catalyzed cross-coupling reactions are prominent in the arylation of related heterocyclic systems like pyrrolo[2,3-d]pyrimidines and dihydropyrrolo[1,2-a]pyrazines. chemistryviews.orgnih.gov For instance, the Suzuki cross-coupling reaction effectively couples arylboronic acids with bromo-substituted pyrrolopyrazines, yielding arylated products in good yields. nih.gov Similarly, Stille and Negishi coupling reactions have been utilized to introduce heteroaryl groups. nih.gov

A method for the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines has been developed using Pd(OAc)₂ as a catalyst and TEMPO as an oxidant, reacting with various arylboronic acids at room temperature. chemistryviews.org This approach provides moderate to good yields of the desired arylated products. chemistryviews.org Such methodologies are indicative of the potential pathways for modifying the this compound scaffold.

Table 1: Overview of Arylation Methodologies on Related Scaffolds

Reaction Type Scaffold Example Catalyst System Reactants Yield Reference
Suzuki Cross-Coupling 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines Palladium-based Arylboronic acids Good nih.gov
Stille/Negishi Coupling 6-metalated 3,4-dihydropyrrolo[1,2-a]pyrazines Palladium-based Heteroaryl halides Moderate nih.gov
Direct C-H Arylation Pyrrolo[2,3-d]pyrimidines Pd(OAc)₂ / TEMPO Arylboronic acids Moderate to Good chemistryviews.org

Preparation of Key Precursors and Intermediates (e.g., 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine)

The synthesis of complex molecules often hinges on the efficient preparation of key intermediates. For the 5H-pyrrolo[2,3-b]pyrazine series, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a critical building block. The tosyl group serves as a protecting group for the pyrrole nitrogen, enhancing stability and modulating reactivity during subsequent synthetic transformations.

The preparation of this intermediate is typically achieved through a one-pot approach that begins with halogenated pyrazine precursors and pyrrole derivatives. A crucial step in this synthesis is the sulfonylation of the pyrrole nitrogen with p-toluenesulfonyl chloride. This reaction is generally performed at ambient temperature and results in a near-quantitative conversion.

Purification of the crude product involves quenching the reaction mixture, followed by filtration and recrystallization. This process yields the desired 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with high purity and a molar yield of approximately 86.9%.

Table 2: Synthesis Steps for 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Step Reagents/Conditions Purpose Outcome Reference
Cyclization Halogenated pyrazine precursors, pyrrole derivatives Formation of the pyrrolopyrazine core -
Sulfonylation p-toluenesulfonyl chloride, ambient temperature (0.5–2 hours) Protection of the pyrrole nitrogen Near-quantitative conversion
Purification Quenching in 0.5–10% sodium bicarbonate, recrystallization from ethyl acetate/petroleum ether Isolation and purification of the final product 86.9% molar yield, >98% purity

Green Chemistry Considerations in Pyrrolopyrazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These principles focus on creating cost-effective and environmentally benign methodologies. researchgate.net For pyrazine and its derivatives, this includes the development of one-pot syntheses, which reduce waste by minimizing intermediate separation steps and the use of solvents. researchgate.net

One approach involves the reaction of 1,2-diketo compounds with 1,2-diamines at room temperature, which can be catalyzed by a small amount of a base like potassium tert-butoxide (t-BuOK) instead of requiring higher temperatures or harsh catalysts. researchgate.net Research into the functionalization of pyrimidine-based compounds has also highlighted the use of phase transfer catalysts to facilitate C-N bond formation under greener conditions.

These strategies align with the core goals of green chemistry, such as atom economy, use of safer solvents and reagents, and energy efficiency. researchgate.net The application of these methods to the synthesis of this compound can lead to more sustainable production pathways.

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

Green Chemistry Principle Application Example Benefit Reference
One-Pot Synthesis Reaction of diketones and diamines for pyrazine formation. researchgate.net Reduces waste, simplifies procedures, saves time and resources. researchgate.net
Use of Safer Catalysts Employing a small amount of t-BuOK instead of harsher catalysts. researchgate.net Avoids toxic reagents, improves safety profile. researchgate.net
Energy Efficiency Conducting reactions at room temperature instead of elevated temperatures. researchgate.net Reduces energy consumption and associated costs. researchgate.net
Phase Transfer Catalysis Used for C-N bond formation in pyrimidine (B1678525) synthesis. Enhances reaction rates and yields under mild conditions.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethyl 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole (B145914) and pyrazine (B50134) rings, as well as the methyl and NH protons. For comparison, the parent 5H-pyrrolo[2,3-b]pyrazine exhibits characteristic signals for its ring protons. nih.gov In the case of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine, the protons on the pyrazine ring would be influenced by the electron-donating methyl groups.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. In derivatives of 5H-pyrrolo[2,3-b]pyrazine, the carbon signals of the pyrazine and pyrrole rings appear in characteristic regions. For instance, in pyrrolo[1,2-b]pyridazine (B13699388) derivatives, the carbonyl carbons of a pyridazine (B1198779) moiety resonate around 159.7–160.1 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.5~20
3-CH₃~2.5~20
C2-~150
C3-~150
C6~7.5-8.0~130-135
C7~6.5-7.0~110-115
C3a-~125
C7a-~140
5-NH~11-12-

Note: These are predicted values based on data from analogous structures and are subject to solvent effects and the presence of other substituents.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group (M-15), which is a common fragmentation pathway for methylated aromatic compounds. Further fragmentation could involve the cleavage of the heterocyclic rings. For comparison, the related compound 2,3-dimethylpyrazine (B1216465) shows a base peak corresponding to the molecular ion. nist.gov

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/zDescription
[C₈H₉N₃]⁺147Molecular Ion (M⁺)
[C₇H₆N₃]⁺132Loss of a methyl radical ([M-CH₃]⁺)
[C₆H₄N₂]⁺104Fragmentation of the pyrrole ring
[C₅H₅N]⁺79Further fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected absorptions include the N-H stretching vibration of the pyrrole ring, typically observed in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine and pyrrole rings would be found in the 1500-1650 cm⁻¹ region. The C-H bending vibrations would also be present at lower wavenumbers. In related pyrido[2,3-b]pyrazine (B189457) derivatives, spectral techniques including FT-IR have been used to ascertain their chemical structures. rsc.org

Table 3: Predicted Infrared Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (pyrrole)3200-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (methyl)2850-3000Stretching
C=N/C=C (aromatic rings)1500-1650Stretching
C-H (aromatic)700-900Out-of-plane bending

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, analysis of closely related derivatives offers valuable insights into the expected molecular architecture.

For instance, the crystal structure of N,N'-[(6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-2,3-diyl)bis(methylene)]bis(N-methylaniline), a more complex derivative, reveals that the pyrrolopyrazine core is essentially planar. nih.gov It is therefore highly probable that the this compound molecule would also adopt a planar conformation in the solid state. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the pyrrole N-H group and the nitrogen atoms of the pyrazine ring, as well as by π-π stacking interactions between the aromatic rings. The methyl groups would also play a role in determining the packing arrangement. The study of pyrrolo[1,2-b]pyridazine derivatives by X-ray diffraction has confirmed their regioselectivity and structural features. nih.gov

Analysis of Optical Properties for Advanced Material Characterization

The optical properties of pyrrolopyrazine derivatives, including their absorption and emission of light, are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the near-visible region, corresponding to π-π* and n-π* electronic transitions within the aromatic system. The exact position and intensity of these bands would be influenced by the solvent polarity. Computational studies, such as those employing density functional theory (DFT), can provide theoretical predictions of UV-Vis spectra. rsc.org

Many pyrrolopyrazine and related heterocyclic systems are known to be fluorescent. The fluorescence emission spectrum would likely be a mirror image of the lowest energy absorption band, with a Stokes shift that is dependent on the solvent and the specific electronic structure of the molecule. The quantum yield of fluorescence would be a measure of the efficiency of the emission process. For example, some phenothiazine (B1677639) derivatives, which share structural similarities, exhibit interesting phosphorescence properties. nih.gov

Table 4: Predicted Optical Properties of this compound

PropertyPredicted RangeNotes
Absorption Maximum (λ_abs)250-400 nmDependent on solvent and electronic transitions
Molar Absorptivity (ε)10³ - 10⁵ L mol⁻¹ cm⁻¹Typical for π-π* transitions
Emission Maximum (λ_em)350-500 nmDependent on solvent and Stokes shift
Fluorescence Quantum Yield (Φ_F)VariableHighly dependent on structure and environment

Computational Chemistry and Theoretical Investigations of 2,3 Dimethyl 5h Pyrrolo 2,3 B Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine. Methods such as Density Functional Theory (DFT) are widely used for this purpose. For instance, studies on related pyrazine (B50134) derivatives have utilized DFT with functionals like B3LYP and basis sets such as 6-311+G** to analyze their structure and physicochemical properties. google.com

These calculations can determine key electronic parameters that govern the molecule's reactivity. The analysis would typically involve mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Parameter Significance Predicted Trend for this compound
HOMO Energy Electron-donating ability The pyrrole (B145914) moiety would likely contribute significantly to the HOMO, indicating regions susceptible to electrophilic attack.
LUMO Energy Electron-accepting ability The pyrazine ring nitrogens would lower the LUMO energy, highlighting sites for nucleophilic attack.
HOMO-LUMO Gap Chemical reactivity and stability A moderate gap would suggest a balance of stability and reactivity, common for drug-like scaffolds.

| Electrostatic Potential (ESP) | Charge distribution and interaction sites | Negative potential would be concentrated around the pyrazine nitrogen atoms, indicating likely sites for hydrogen bond acceptance. |

These theoretical predictions provide a foundational understanding of the molecule's inherent chemical behavior, guiding further investigation into its potential applications.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve docking the molecule into the active sites of various protein targets, such as kinases, which are common targets for related pyrrolopyrimidine scaffolds. chemsrc.com The pyrrolo[2,3-b]pyrazine core acts as a bioisostere of purine, making it a prime candidate for inhibiting ATP-dependent enzymes.

Docking studies on similar pyrazine-based compounds have revealed key binding interactions. These typically include:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring are potent hydrogen bond acceptors.

π-π Stacking: The aromatic nature of the fused ring system allows for favorable stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.

Hydrophobic Interactions: The methyl groups on the pyrazine ring would likely engage in hydrophobic interactions, contributing to binding affinity.

A typical docking workflow would generate a binding score, such as a value in kcal/mol, which estimates the binding affinity. The predicted binding pose reveals the specific amino acid residues involved in the interaction, providing a structural hypothesis for the molecule's mechanism of action.

Nonadiabatic Molecular Dynamics Simulations for Excited-State Photodynamics

Nonadiabatic molecular dynamics (NAMD) simulations are advanced computational methods used to study the behavior of molecules after they absorb light and enter an electronically excited state. These simulations are crucial for understanding photochemical processes, such as photoisomerization or photodegradation.

For a molecule like this compound, NAMD simulations could predict its photostability and the pathways it might follow to dissipate energy after UV/Vis light absorption. The simulations model the transitions between different electronic states, particularly at points known as conical intersections, where potential energy surfaces cross.

Studies on related molecules like pyrrole and isoxazole (B147169) have used NAMD to trace deactivation pathways on femtosecond timescales. For this compound, such simulations would track the geometry of the molecule over time in the excited state, predicting the lifetimes of these states and the quantum yield of any photochemical reactions. This is particularly relevant if the molecule is being considered for applications where it might be exposed to light, such as in photodynamic therapy or as a molecular photoswitch.

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt and their relative energies. Even for a relatively rigid structure like this compound, some flexibility exists, primarily related to the N-H proton of the pyrrole ring.

Energy minimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is typically performed using force fields or quantum mechanical methods. The process starts with an initial 3D structure and iteratively adjusts atomic coordinates to lower the total energy until a stable conformation is found.

For a related pyrrolo-thiazole derivative, computational studies have identified multiple stable conformers based on the orientation of substituent groups. A similar analysis for this compound would confirm its most likely ground-state structure. This lowest-energy conformation is the most relevant for subsequent studies like molecular docking, as it represents the most populated state of the molecule under physiological conditions.

Table 2: Conformational Analysis Parameters

Parameter Description Relevance to this compound
Rotatable Bonds Bonds around which rotation can occur to generate different conformers. The primary source of conformational isomerism is minimal, but the orientation of the N-H bond is relevant.
Potential Energy Surface A map of the molecule's energy as a function of its geometry. Analysis reveals the lowest-energy conformers (local and global minima) and the energy barriers between them.

| Energy Minimization | A computational process to find the most stable 3D structure. | Essential for generating a realistic starting structure for docking and dynamics simulations. |

Prediction of Molecular Interactions and Binding Affinities

Building on molecular docking, more advanced computational methods can be used to predict the binding affinity of this compound with higher accuracy. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed.

These methods work by running a molecular dynamics (MD) simulation of the ligand-protein complex to sample a range of conformations. The simulation allows the ligand and protein to adjust their structures to achieve an optimal fit. The binding free energy is then calculated by combining the molecular mechanics energy, solvation energy, and an entropy term.

For related pyrazine and pyrrolopyrimidine inhibitors, these calculations have helped to rationalize why certain derivatives have higher potency than others. For this compound, these studies would provide a quantitative prediction of its binding strength (e.g., ΔG of binding), which could then be correlated with experimental inhibitory constants like IC₅₀ or Kᵢ. The analysis of individual energy components (van der Waals, electrostatic, solvation) can pinpoint the key drivers of binding.

Applications of 2,3 Dimethyl 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives in Materials Science

Utilization as Organic Optoelectronic Materials

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold are increasingly utilized in optoelectronics due to their favorable charge transport capabilities and tunable photophysical properties. rsc.org The inherent electron-accepting character of the pyrazine (B50134) ring makes these compounds suitable for creating donor-acceptor (D-A) type molecules, which are fundamental to many optoelectronic devices. nih.govmdpi.com

Conjugated polymers incorporating pyrazine-based structures have demonstrated potential for use in Organic Field-Effect Transistors (OFETs). For instance, polymers based on a dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione (PzDP) derivative have been synthesized and shown to exhibit ambipolar transport properties. rsc.org This means they can conduct both positive (holes) and negative (electrons) charge carriers, a desirable characteristic for flexible and complex circuits.

Detailed findings for two such polymers, PPzDPDP-BT and PPzDPDP-TT, are presented below:

PolymerHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Current On/Off RatioReference
PPzDPDP-BTup to 0.066up to 0.02110⁵–10⁶ rsc.org
PPzDPDP-TTup to 0.066up to 0.02110⁵–10⁶ rsc.org

These results highlight the utility of the pyrazine-based core in creating high-performance, ambipolar semiconducting materials for transistor applications. rsc.org

Pyrazine derivatives are prominent in the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission, which remains a significant challenge in display technology. chemrxiv.org By functionalizing the pyrazine core with suitable donor groups, materials exhibiting thermally activated delayed fluorescence (TADF) can be created. chemrxiv.orgresearchgate.net TADF emitters allow OLEDs to harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.

For example, a TADF emitter named DTCz-Pz, which features a pyrazine acceptor core, was used to create a deep-blue OLED. chemrxiv.org Another derivative, PY-EIP, based on an indenopyrazine structure, also showed strong performance as a blue emitting material. researchgate.net

Here is a summary of the performance of OLEDs using these pyrazine derivatives:

Emitter MaterialEmission ColorMax. External Quantum Efficiency (EQEmax)CIE Coordinates (x, y)Reference
DTCz-PzDeep Blue11.6%(0.15, 0.16) chemrxiv.org
DTCz-DPzSky Blue7.2%(0.15, 0.30) chemrxiv.org
PY-EIP (non-doped)Blue- (Luminance Eff: 5.15 cd/A)(0.19, 0.30) researchgate.net
f-ct4b based hyper-OLEDBlue21.5%(0.11, 0.44) rsc.org

These studies demonstrate the successful application of pyrazine-based materials in creating highly efficient and color-pure blue OLEDs. chemrxiv.orgresearchgate.netrsc.org

In the realm of solar energy, pyrazine derivatives have been investigated as components in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). mdpi.comnih.gov In these devices, the electron-deficient pyrazine unit typically serves as an electron acceptor or as part of a linker that facilitates charge separation and transport. mdpi.com

Furthermore, a computational study using Density Functional Theory (DFT) explored new pyrrolopyrazine-based molecules for use as electron transporting materials in PSCs. nih.gov The study found that by modifying the acceptor groups on the pyrrolopyrazine core, it was possible to significantly lower the material's band gap. nih.gov For instance, the designed molecule DD3 had a calculated band gap of 1.95 eV, a substantial reduction from the reference molecule's 2.92 eV, suggesting enhanced charge mobility and light absorption properties. nih.gov The designed molecules are proposed to be excellent candidates for creating more efficient organic solar cells. nih.gov

Development as Semiconductors and Emitting Layers in Advanced Organic Electronics

The versatility of the 5H-pyrrolo[2,3-b]pyrazine framework allows for its development into specialized semiconductors and emitting layers for next-generation organic electronics. Materials based on the related pyrido[2,3-b]pyrazine (B189457) backbone are noted for their excellent semiconducting and highly emissive properties. nih.gov These molecules exhibit high thermal stability and low band gaps, with reported values ranging from 1.67 to 2.36 eV, making them suitable for ambipolar applications. nih.gov

As emitting layers in OLEDs, the key is to design molecules where the emission color and efficiency can be precisely controlled. This is often achieved by creating a donor-acceptor (D-A) structure. Derivatives of indenopyrazine, for example, have been synthesized to act as blue emitting layers. researchgate.net The photoluminescence (PL) spectra for two such materials, PA-EIP and PY-EIP, were in the blue region at 440 nm and 468 nm, respectively, in the film state. researchgate.net The high thermal stability of these materials, with decomposition temperatures (Td) above 430°C, is also a critical advantage for device longevity. researchgate.net

The table below summarizes the key properties of these indenopyrazine-based emitting materials.

MaterialPL Emission (film)Decomposition Temp. (Td)Device Luminance EfficiencyReference
PA-EIP440 nm432°C1.35 cd/A researchgate.net
PY-EIP468 nm441°C5.15 cd/A researchgate.net

Design of Multifunctional Chemosensors

Beyond optoelectronics, derivatives of the closely related pyrido[2,3-b]pyrazine structure have been utilized for the first time in the development of electrochemical sensors for DNA. rsc.orgnih.gov This application leverages the interaction between the synthesized heterocyclic compounds and DNA, which can be measured electrochemically. nih.gov

Cyclic voltammetry (CV) is used to detect the presence of DNA at very low concentrations without the need for labels, offering a sensitive and cost-effective detection method. nih.gov The development of such sensors is a promising application for pyrazine-based heterocycles in medical diagnostics and material sciences. nih.gov These compounds have also been investigated for their nonlinear optical (NLO) properties, which could lead to applications in display technologies. rsc.orgnih.gov For instance, one of the synthesized pyrido[2,3-b]pyrazine derivatives, compound 7, showed a remarkably high NLO response, indicating its potential for use in advanced optical materials. rsc.org

Mechanistic Biological Studies of 2,3 Dimethyl 5h Pyrrolo 2,3 B Pyrazine Derivatives

Kinase Inhibition Mechanisms and Specificity

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have demonstrated inhibitory activity against a range of protein kinases through various mechanisms. Their structural similarity to the endogenous ATP ligand allows them to act as competitive inhibitors, binding to the ATP-binding site of kinases. evitachem.com

Janus Kinase (JAK) Family Inhibition (JAK1, JAK3)

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) that play a pivotal role in cytokine signaling through the JAK/STAT pathway. nih.govnih.gov Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making JAKs attractive therapeutic targets. nih.gov

Derivatives based on the 5H-pyrrolo[2,3-b]pyrazine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds have been developed as potent, ATP-competitive inhibitors of the JAK family. nih.gov The nitrogen atoms in the heterocyclic system can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of adenine (B156593). evitachem.com

Initial lead compounds in the 5H-pyrrolo[2,3-b]pyrazine series, while potent, often lacked selectivity for specific JAK isoforms. nih.gov However, medicinal chemistry efforts have led to the development of derivatives with improved selectivity. For instance, the optimization of 3-amido-5-cyclopropylpyrrolopyrazines resulted in compounds with significant selectivity for JAK3 over JAK1. nih.gov This functional selectivity was confirmed in cellular models, where the inhibitor preferentially modulated the IL-2-stimulated pathway (dependent on JAK1/JAK3) over the IL-6-stimulated pathway (dependent on JAK1/JAK2/Tyk2). nih.gov

Table 1: Inhibition of Janus Kinases by Pyrrolopyrazine and Related Derivatives

Compound Class Target Kinase(s) Mechanism of Action Key Findings
5H-pyrrolo[2,3-b]pyrazine derivatives JAK3 ATP-competitive inhibition Initial leads showed promise but lacked selectivity. nih.gov
3-amido-5-cyclopropylpyrrolopyrazines JAK3 (selective over JAK1) ATP-competitive inhibition Optimized analogues demonstrated functional selectivity in cellular models. nih.gov
Pyrrolo[2,3-d]pyrimidine derivatives JAK2 ATP-competitive inhibition Docking studies showed interaction with the hinge region (Leu932) and Asp994. cpu.edu.cn

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, is a known driver in various human cancers. nih.govnih.gov Consequently, FGFRs are important targets for anticancer drug development. nih.govnih.gov

A series of potent and selective FGFR inhibitors have been developed from the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.govnih.gov The development process often begins with a hit compound identified from screening, which is then optimized using structure-based drug design. nih.govnih.gov For example, a compound with weak FGFR1 activity was optimized by modifying the scaffold. Replacing a 1H-pyrazolo[4,3-b]pyridine core with 5H-pyrrolo[2,3-b]pyrazine significantly increased the inhibitory activity against FGFR1. nih.gov

Crystallographic studies of these inhibitors bound to FGFR1 have elucidated the binding mechanism. The 5H-pyrrolo[2,3-b]pyrazine scaffold forms a hydrogen bond with the backbone of Ala564 in the hinge region of the kinase. nih.gov Substitutions on the scaffold can be tailored to occupy specific pockets within the ATP-binding site to enhance potency and selectivity. evitachem.comnih.gov For instance, a 7-phenyl group can occupy a hydrophobic region, contributing significantly to the binding energy. evitachem.com

Table 2: FGFR Inhibition by 5H-pyrrolo[2,3-b]pyrazine Derivatives

Compound Target Kinase IC50 (nM) Key Structural Features
Compound 29 FGFR1 3.0 Ethyl substitution on the imidazole (B134444) ring. nih.gov
Compound 30 FGFR1 3.0 Isopropyl substitution on the imidazole ring. nih.gov
7-phenyl-2-amino derivative FGFR1 0.6 "Dimethoxybenzene selectivity-enhancing motif" hybridized with the core scaffold. evitachem.com

Inhibition of Other Kinase Targets (e.g., Bruton's Tyrosine Kinase, Focal Adhesion Kinase, ATR, Serine/Threonine Kinases)

The versatility of the pyrrolo[2,3-b]pyrazine and related scaffolds extends to the inhibition of a diverse range of other kinases implicated in disease.

Bruton's Tyrosine Kinase (BTK): The 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to exhibit activity against BTK. Structurally related pyrrolo[2,3-d]pyrimidine derivatives have been designed as reversible BTK inhibitors, with some compounds showing superior enzymatic and cellular inhibition compared to preclinical drugs.

Focal Adhesion Kinase (FAK): The 5H-pyrrolo[2,3-b]pyrazine core is also known to inhibit FAK. Research on 7H-pyrrolo[2,3-d]pyrimidines has led to the discovery of potent FAK inhibitors, with some compounds demonstrating single-digit nanomolar IC50 values. Molecular docking studies of these related compounds suggest that the pyrrole (B145914) ring can form an additional hydrogen bond with the Glu500 residue in the FAK hinge region.

Ataxia Telangiectasia and Rad3-related (ATR) Kinase: ATR kinase is a crucial regulator of the DNA damage response, and its inhibition is a promising strategy in cancer therapy. Pyrazine (B50134) derivatives have been developed as inhibitors of ATR kinase. Furthermore, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a related scaffold, have been identified as a new class of potent ATR inhibitors.

Serine/Threonine Kinases: The inhibitory activity of the 5H-pyrrolo[2,3-b]pyrazine scaffold also extends to serine/threonine kinases. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a similar bicyclic core, have shown potent inhibition of PIM-1 kinase.

Modulation of Cellular Signaling Pathways via Kinase Activity

The inhibition of specific kinases by 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine derivatives leads to the modulation of downstream cellular signaling pathways, which are often dysregulated in diseases like cancer.

JAK/STAT Pathway: As inhibitors of JAKs, these compounds can block the phosphorylation of STAT proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of target genes involved in inflammation and cell proliferation. nih.govnih.gov The selectivity of certain derivatives for specific JAK isoforms allows for the targeted modulation of cytokine-dependent signaling pathways. nih.gov

FGFR Pathways: By inhibiting FGFR, these derivatives can block the activation of downstream signaling cascades, including the MEK-ERK, PI3K-Akt, and PLCγ pathways. nih.gov This can lead to the suppression of tumor growth and angiogenesis. nih.gov

FAK/PI3K/AKT Pathway: Inhibition of FAK by related pyrrolo[2,3-d]pyrimidine derivatives has been shown to block the FAK/PI3K/AKT signaling pathway. This can result in decreased expression of downstream targets like cyclin D1 and Bcl-2, which are involved in cell cycle progression and survival, respectively.

Molecular Mechanisms of Antiproliferative Activity in Cellular Models

The antiproliferative effects of this compound derivatives in cancer cells are a direct consequence of their kinase inhibitory activity and the subsequent modulation of key cellular processes.

Induction of Apoptosis

Studies on structurally related pyrrolo[2,3-d]pyrimidine and pyrazole (B372694) derivatives suggest that a primary mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death.

Flow cytometry analysis of cancer cells treated with these related compounds has shown a significant increase in the percentage of apoptotic cells. nih.gov The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. nih.gov This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. nih.govnih.gov Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

Furthermore, treatment with these compounds can lead to cell cycle arrest, often at the G0/G1 or G2/M phases, which prevents cancer cells from progressing through the cell division cycle and can also trigger apoptosis. nih.govnih.gov

Cell Cycle Arrest Phenomena

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been identified as potent modulators of the cell cycle, a fundamental process that governs cell proliferation. Specifically, a class of these compounds known as Aloisines, which are 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, have demonstrated the ability to inhibit cell proliferation by inducing cell cycle arrest. nih.govnih.gov Studies on these derivatives show that they can halt cell progression in both the G1 and G2 phases of the cell cycle. nih.govnih.gov

The arrest in the G1 phase is significant as this is a critical checkpoint where the cell commits to DNA replication and division. By halting the cycle at this stage, these compounds can prevent the proliferation of aberrant cells, such as those found in tumors. The G2 arrest occurs just before mitosis, providing another point of control to stop damaged cells from dividing. The ability of a single compound class to target two distinct checkpoints highlights its potential as a tool for studying cell cycle regulation. The mechanism behind this dual-phase arrest is linked to the inhibition of key enzymes that drive the cell cycle forward, specifically cyclin-dependent kinases (CDKs). nih.gov

Inhibition of Key Kinases within Cancer Cell Lines

A primary mechanism through which this compound derivatives exert their anti-proliferative effects is through the inhibition of key protein kinases that are often dysregulated in cancer. The Aloisine family of compounds has been shown to be highly selective inhibitors of several crucial kinases. nih.govnih.gov

Kinetic analyses have confirmed that Aloisines function as competitive inhibitors of ATP binding to the catalytic subunit of these kinases. nih.govnih.gov For instance, the crystal structure of Aloisine B in a complex with CDK2 reveals that it occupies the ATP-binding pocket, forming critical hydrogen bonds with the backbone nitrogen and oxygen atoms of the amino acid Leu83 in the hinge region of the kinase. nih.gov This mode of action is a common feature for many kinase inhibitors.

Aloisine A, a representative compound from this class, has demonstrated potent inhibitory activity against several key kinases implicated in cell cycle progression and other signaling pathways. nih.govnih.govnih.gov Its selectivity profile shows high potency against CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25, all of which are central to cell cycle control. nih.gov Furthermore, Aloisine A also inhibits Glycogen Synthase Kinase-3 (GSK-3), a kinase involved in numerous cellular processes, including metabolism and apoptosis. nih.gov

Beyond CDKs and GSK-3, other derivatives of the pyrrolo[2,3-b]pyrazine scaffold have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.govnumberanalytics.com FGFR signaling pathways are crucial for processes like angiogenesis and tissue development, and their aberrant activation is a known driver in various cancers. nih.gov The discovery of pyrrolo[2,3-b]pyrazines as FGFR inhibitors highlights the versatility of this scaffold in targeting different kinase families. nih.govnumberanalytics.com

Table 1: Inhibitory Activity of Aloisine A against Various Kinases This table is interactive. You can sort and filter the data.

Kinase Target IC₅₀ (µM)
CDK1/cyclin B 0.15
CDK2/cyclin A 0.12
CDK2/cyclin E 0.4
CDK5/p35 0.16
GSK-3α 0.5
GSK-3β 1.5
erk1 18
erk2 22
c-Jun N-Terminal Kinase (JNK) ~3-10
Protein Kinase C (α, β1, β2, γ, δ, ε, η, ξ) >100

Data sourced from MedchemExpress. nih.gov

Mechanistic Insights into Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

While direct mechanistic studies on the antimicrobial properties of this compound are limited, research on closely related pyrazine and fused pyrrole structures provides valuable insights into potential mechanisms of action.

Antibacterial and Antifungal Mechanisms: The development of resistance to existing antimicrobial agents necessitates the discovery of new compounds with novel mechanisms. Heterocyclic compounds, including various pyrazole and pyrrolo-pyrimidine derivatives, have shown significant antibacterial and antifungal activities. researchgate.netnih.gov Common mechanisms for antifungal agents involve the disruption of essential fungal cell components that are absent in mammalian cells. nih.gov These include:

Inhibition of Ergosterol Synthesis: Many antifungal drugs, such as the azoles, target the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of this pathway leads to a dysfunctional membrane, impairing fungal growth and viability.

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of glucans and chitin, is another attractive target. Echinocandins, for example, inhibit β-1,3-glucan synthase, an enzyme crucial for cell wall integrity, resulting in cell lysis. nih.gov Pyrrolo[2,3-b]pyrazine derivatives could potentially act via similar mechanisms, disrupting either membrane or cell wall integrity.

Antiviral Mechanisms: Recent studies have highlighted the antiviral potential of pyrazine-based compounds. For instance, a series of pyrazine conjugates demonstrated promising activity against SARS-CoV-2. nih.gov A key target for many antiviral drugs is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome in many RNA viruses. nih.gov Favipiravir, a pyrazine-carboxamide derivative, is known to function as an RdRp inhibitor. nih.gov Computational modeling studies of newly synthesized pyrazine conjugates suggest that they may also target the viral RdRp, indicating that this could be a plausible mechanism of action for antiviral pyrrolo[2,3-b]pyrazine derivatives. nih.gov

Elucidation of Anti-inflammatory Mechanisms (e.g., Cytokine Production Modulation)

The immune-modulating properties of pyrrolo-pyrazine derivatives and their analogs have been a subject of investigation, with a particular focus on their ability to alter cytokine production, which is central to the inflammatory response. Chronic inflammation is a contributing factor to a wide range of diseases.

Studies on a series of pyrrolo[2,3-d]pyrimidone nucleosides, which are structurally very similar to the pyrrolo[2,3-b]pyrazine core, have revealed potent and specific cytokine modulation effects in activated human T-cells. nih.gov Certain compounds in this series were found to significantly suppress the production of Type 1 cytokines, which are typically pro-inflammatory, while simultaneously enhancing the production of Type 2 cytokines, which can have anti-inflammatory roles. nih.gov

For example, one of the most active compounds, 7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine, demonstrated a dramatic enhancement of Interleukin-4 (IL-4) and a significant increase in Interleukin-5 (IL-5), both Type 2 cytokines. nih.gov Concurrently, it caused a substantial suppression of the Type 1 cytokines Interferon-gamma (IFNγ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNFα). nih.gov This ability to induce a "Type 2 cytokine bias" represents a sophisticated anti-inflammatory mechanism, shifting the immune response away from a pro-inflammatory state. nih.gov This selective modulation suggests that these compounds could be valuable for treating diseases associated with excessive Type 1 cytokine responses. nih.gov

Table 2: Cytokine Modulation by a Pyrrolo[2,3-d]pyrimidone Nucleoside Derivative (Compound 16c) This table is interactive. You can sort and filter the data.

Cytokine Cytokine Type Effect Percentage Change
IL-4 Type 2 Enhancement >200%
IL-5 Type 2 Enhancement 36%
IFNγ Type 1 Suppression 42%
IL-2 Type 1 Suppression 54%
TNFα Type 1 Suppression 55%

Data sourced from a study on pyrrolo[2,3-d]-4-pyrimidone nucleosides. nih.gov

Activation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channels

Derivatives of 6-phenylpyrrolo[2,3-b]pyrazine, also known as Aloisines, have been identified as potent activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The CFTR protein is crucial for ion and fluid transport across epithelial cell membranes, and its dysfunction leads to the genetic disease cystic fibrosis (CF).

One such derivative, RP107 (also known as Aloisine A), acts as a submicromolar activator of wild-type CFTR. nih.gov Importantly, RP107 also activates two common CF-associated mutant forms of the channel: G551D-CFTR and F508del-CFTR. nih.gov This suggests a potential therapeutic application for a broad range of CF patients.

The mechanism of action for these pyrrolo[2,3-b]pyrazine derivatives is noteworthy because it is independent of the cyclic AMP (cAMP) signaling pathway, which is the primary endogenous pathway for CFTR activation. nih.gov The activity of RP107 is potentiated by low concentrations of forskolin (B1673556) (a cAMP elevator) and is inhibited by known CFTR blockers like glibenclamide and CFTR(inh)-172, confirming its action on the CFTR channel. nih.gov Structure-activity relationship studies have identified that a 4-hydroxyphenyl group at position 6 and a 7-n-butyl group on the pyrrolo[2,3-b]pyrazine core are key determinants for this CFTR activation. nih.gov

Structure Activity Relationship Sar Investigations of 2,3 Dimethyl 5h Pyrrolo 2,3 B Pyrazine Derivatives

Influence of Structural Substitutions on Mechanistic Biological Activity

The biological activity of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine derivatives is profoundly influenced by the nature and position of various substituents. A central theme in the SAR of this class of compounds is their activity as kinase inhibitors, with a particular focus on Fibroblast Growth Factor Receptors (FGFR) and Janus Kinase 3 (JAK3).

Research has demonstrated that the 5H-pyrrolo[2,3-b]pyrazine scaffold itself is a critical determinant of binding activity. researchgate.net In comparative studies, replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine led to a notable increase in inhibitory activity against FGFR1. nih.gov This highlights the importance of the core heterocyclic system in establishing favorable interactions within the kinase ATP-binding site.

Further SAR studies have delved into the impact of substitutions at various positions of the 5H-pyrrolo[2,3-b]pyrazine ring system. For instance, in a series of FGFR1 inhibitors, modifications were explored at the imidazole (B134444) moiety attached to the core. It was observed that the size of the substituent on the imidazole ring plays a crucial role. Smaller alkyl groups, such as ethyl and isopropyl, resulted in compounds with potent FGFR1 inhibition, whereas bulkier groups led to a decrease in activity. nih.gov This suggests that the space within the binding pocket accommodating this part of the molecule is sterically constrained.

The following table summarizes the influence of substituents on the imidazole ring on FGFR1 inhibitory activity:

CompoundR Group on ImidazoleFGFR1 IC₅₀ (nM)
27H10.0
28Methyl-
29Ethyl3.0
30Isopropyl3.0
31Isobutyl-
32Cyclopentylmethyl-
33MethylacetamideReduced Potency
Data sourced from a study on 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors. nih.gov

In another series of FGFR inhibitors featuring a dimethoxybenzene group, it was found that smaller substituents on the imidazole part of the molecule generally led to higher inhibitory activity. nih.gov For example, compounds with smaller substituents demonstrated single-digit nanomolar activity. nih.gov Conversely, bulky substituents resulted in significantly lower inhibition, likely due to steric clashes with surrounding amino acid residues in the binding pocket. nih.gov

The substitution pattern on other parts of the molecule also has a significant impact. The introduction of a dichloro substitution on a dimethoxybenzene moiety attached to the scaffold enhanced the inhibitory activity. nih.gov

Identification of Pharmacophoric Features for Selective Target Binding

The identification of key pharmacophoric features is essential for designing derivatives with high affinity and selectivity for their intended biological target. For the this compound scaffold, several such features have been elucidated through a combination of SAR studies, computational modeling, and X-ray crystallography.

A critical pharmacophoric element is the 5H-pyrrolo[2,3-b]pyrazine core itself, which acts as a hinge-binding motif. The nitrogen atoms within this heterocyclic system are capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. scienceopen.com

In the context of JAK3 inhibitors, the phenyl ether moiety attached to the 5H-pyrrolo[2,3-b]pyrazine core was identified as a key vector for achieving selectivity over other JAK family members. nih.gov Computational and crystallographic analysis suggested that modifications to this part of the molecule could be exploited to enhance selectivity. nih.gov

For FGFR inhibitors, a π-π stacking interaction between a substituent on the scaffold and a phenylalanine residue (Phe489) in the kinase domain has been identified as an important contributor to binding affinity. nih.gov The nature of the group involved in this interaction is critical, with a synthesis-accessible benzene (B151609) group being a viable option for optimization. nih.gov

The following table outlines some of the key pharmacophoric features and their roles in target binding:

Pharmacophoric FeatureRole in Target Binding
5H-pyrrolo[2,3-b]pyrazine coreHinge-binding motif, forms hydrogen bonds with the kinase hinge region.
Phenyl ether moiety (in JAK3 inhibitors)Vector for achieving selectivity.
Substituent capable of π-π stackingInteracts with key residues like Phe489 in the FGFR binding pocket.
Appropriate size of substituentsAvoids steric clashes and ensures optimal fit within the binding pocket.

Rational Design Strategies Based on Structural and Mechanistic Insights

The development of potent and selective this compound derivatives has been greatly facilitated by rational design strategies. These approaches leverage structural information from co-crystal structures and mechanistic understanding of enzyme-inhibitor interactions to guide the synthesis of improved compounds.

One prominent example is the structure-based discovery of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors. nih.gov The optimization process began with a weakly active hit compound and was guided by the co-crystal structure of a related compound bound to FGFR1. nih.gov This structural information allowed for the targeted modification of the lead compound to enhance its binding affinity and selectivity.

Another rational design strategy involves the creation of hybrid molecules that combine the 5H-pyrrolo[2,3-b]pyrazine scaffold with moieties known to enhance selectivity for a particular target. For instance, a dimethoxybenzene group, a known FGFR-selectivity-enhancing motif, was incorporated into a novel scaffold, leading to a new series of potent FGFR inhibitors. nih.gov

The optimization of a lead compound often involves exploring different regions of the molecule. In one study, a hit compound was systematically optimized by exploring three key parts: the scaffold, a region involved in π-π stacking, and a methyl pyrazole (B372694) moiety. researchgate.net This systematic approach, informed by structural insights, led to the discovery of a new series of FGFR inhibitors with a novel scaffold and a unique molecular shape. researchgate.netmdpi.com

Correlation between Structural Modifications and Modulatory Effects on Cellular Processes

The ultimate goal of designing bioactive molecules is to modulate cellular processes in a desired manner. For the this compound derivatives, a clear correlation has been established between specific structural modifications and their effects on cellular functions, particularly in the context of cancer.

As potent inhibitors of FGFR, these derivatives have been shown to inhibit the proliferation of cancer cell lines that have aberrant FGFR signaling. For example, several compounds from a series of 5H-pyrrolo[2,3-b]pyrazine derivatives demonstrated excellent antiproliferative activity in KG1 cells, a human myelogenous leukemia cell line with FGFR1 amplification. nih.gov This demonstrates that the enzymatic inhibition of FGFR by these compounds translates into a functional cellular effect.

The following table shows the correlation between the FGFR1 enzymatic inhibitory activity (IC₅₀) and the antiproliferative activity in KG1 cells for selected compounds:

CompoundFGFR1 IC₅₀ (nM)KG1 Antiproliferation IC₅₀ (nM)
131.02.0
2710.012.0
293.03.0
Data sourced from a study on 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors. nih.gov

Furthermore, in vivo studies have confirmed the anti-tumor efficacy of these compounds. A representative compound from a series of dimethoxybenzene-containing 5H-pyrrolo[2,3-b]pyrazine derivatives was shown to suppress tumor growth in a xenograft mouse model with FGFR genetic alterations. nih.govscienceopen.com This provides a direct link between the structural design of the inhibitor, its target engagement, and its therapeutic potential at the organismal level.

The selectivity of these compounds is also a crucial factor in their cellular effects. A highly selective compound, for instance, is expected to have a cleaner cellular profile with fewer off-target effects. The rational design strategies employed have aimed to improve selectivity, which is critical for the development of safer and more effective therapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine Derivatives

The synthesis of pyrazine (B50134) and its fused heterocyclic systems is an area of continuous development. researchgate.net While classical methods exist, future research will likely pivot towards greener, more efficient, and cost-effective synthetic protocols. The development of such routes is essential for producing a diverse library of this compound derivatives for screening and application. chemistryjournals.net

Key future directions include:

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, improve yields, and minimize by-product formation compared to traditional heating methods. chemistryjournals.netmdpi.com Applying microwave-assisted multicomponent reactions could provide a rapid, one-pot synthesis of complex derivatives from simple precursors. acs.org

Green Chemistry Principles: The adoption of environmentally benign solvents like water or ionic liquids, and the use of phase-transfer catalysts, can reduce the environmental footprint of synthesis. chemistryjournals.netmdpi.com Developing one-pot procedures that minimize purification steps aligns with the principle of atom economy. researchgate.net

Catalyst-Free and Metal-Free Reactions: Exploring catalyst-free tandem reactions, such as hydroamination-aromatic substitution sequences, offers a pathway to derivatives under mild conditions. researchgate.netdntb.gov.ua This avoids the cost and potential toxicity associated with heavy metal catalysts.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing. chemistryjournals.net Developing a flow-based synthesis for the this compound core would be a significant advancement for its large-scale production.

Synthetic StrategyKey AdvantagesPotential ApplicationRelevant Findings
Microwave-Assisted Multicomponent ReactionsRapid synthesis, high efficiency, operational simplicityOne-pot synthesis of diverse derivative libraries mdpi.comacs.org
Sustainable Solvents & CatalysisReduced environmental impact, lower cost, increased safetyLarge-scale, eco-friendly production chemistryjournals.netresearchgate.net
Tandem Catalyst-Free ReactionsMild conditions, avoids metal catalystsSynthesis of novel drug-like molecules researchgate.net
Continuous Flow ChemistryScalability, safety, precise process controlIndustrial production of the core scaffold chemistryjournals.net

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold are known to interact with several important biological targets, primarily protein kinases. researchgate.net However, a detailed understanding of their mechanism of action is often lacking. researchgate.net Future research must delve into the molecular and subcellular interactions to rationalize their biological effects and guide the design of more potent and selective agents.

Promising avenues for investigation include:

Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their target proteins (e.g., JAK3, FGFR, Topoisomerase II) is a high-priority goal. nih.govnih.gov Such structures provide invaluable insight into the precise binding modes, key intermolecular interactions, and the structural basis for selectivity. nih.govnih.gov

Target Deconvolution: For derivatives with known phenotypic effects but unknown targets, advanced chemical proteomics approaches can be used to identify their molecular binding partners within the cell.

Cellular Mechanism of Action: Research should extend beyond in vitro assays to explore how these compounds affect cellular signaling pathways. This includes studying the phosphorylation status of downstream substrates, effects on the cell cycle, and induction of apoptosis. nih.gov

Targeted Protein Degradation: A novel and exciting avenue is the development of bifunctional compounds, such as Proteolysis Targeting Chimeras (PROTACs), using the this compound core as a ligand to recruit target proteins like Hematopoietic Progenitor Kinase 1 (HPK1) to an E3 ubiquitin ligase for degradation. google.com

Research AreaTechniquesObjectiveRelevant Findings
Structural BiologyX-ray Crystallography, Cryo-EMElucidate precise binding mode with target proteins (e.g., kinases). nih.govnih.gov
Cellular Pathway AnalysisWestern Blot, Flow Cytometry, Confocal MicroscopyUnderstand effects on signaling cascades, cell cycle, and apoptosis. nih.gov
Targeted Protein DegradationPROTAC design and synthesisDevelop degraders for therapeutic targets like HPK1. google.com
Mechanism of InhibitionEnzyme kinetics, computational modelingDetermine if inhibition is ATP-competitive, allosteric, etc. nih.govnih.gov

Exploration of New Functional Applications in Materials Science and Biomedical Research

The unique electronic properties of the pyrrolopyrazine core suggest that its utility extends beyond the traditional biomedical sphere into the realm of functional materials. Future research should aim to explore these untapped applications.

Biomedical Research: The established activity of the 5H-pyrrolo[2,3-b]pyrazine scaffold as a kinase inhibitor warrants broader investigation. researchgate.netnih.govnih.gov Screening campaigns against large kinase panels could uncover novel therapeutic targets. Furthermore, given that related structures show promise as antiviral, antibacterial, and antifungal agents, derivatives of this compound should be evaluated for these properties. nih.govnih.gov The potential to develop broad-spectrum antiviral drugs by targeting host kinases like AAK1 is a particularly promising area. nih.gov

Materials Science: The electron-deficient nature of the pyrazine ring combined with the electron-rich pyrrole (B145914) ring creates a donor-acceptor (D-A) type structure. This is a common motif in functional organic materials.

Optoelectronics: Related pyridopyrazine and pyrroloquinoxaline structures have been shown to possess interesting photophysical properties, including tunable fluorescence from blue to red and aggregation-induced emission (AIE). rsc.orgnih.gov Future work should focus on synthesizing derivatives of this compound and characterizing their potential as emitters for Organic Light-Emitting Diodes (OLEDs). rsc.org

Chemosensors: The nitrogen atoms in the scaffold are potential coordination sites for metal ions. This suggests that derivatives could be designed as selective fluorescent or colorimetric sensors for detecting specific metal ions, such as Zn2+. rsc.org

Nonlinear Optical (NLO) Materials: Heterocyclic D-A compounds can exhibit significant NLO properties, which are useful for applications in telecommunications and optical computing. rsc.org Pyrido[2,3-b]pyrazine (B189457) derivatives have already shown remarkable NLO responses, indicating this is a fertile ground for exploration. rsc.orgnih.gov

Corrosion Inhibition: Pyridine and pyrazine derivatives containing heteroatoms can effectively adsorb onto metal surfaces, and some have been evaluated as corrosion inhibitors for steel in acidic environments. researchgate.net

Comprehensive Structure-Activity and Structure-Property Relationship Studies for Design Optimization

Systematic studies are crucial to map how specific structural modifications to the this compound core influence its biological activity and material properties. Despite the scaffold's importance, comprehensive Structure-Activity Relationship (SAR) studies are relatively scarce. researchgate.net

Future research should focus on:

Systematic Derivatization: A library of compounds should be created with systematic modifications at key positions:

The N-5 position of the pyrrole ring.

The two methyl groups (e.g., replacement with other alkyl or aryl groups).

Substitution on the pyrazine ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate structural descriptors (e.g., hydrophobicity, electronic properties, steric factors) with biological activity, such as kinase inhibition or antimicrobial potency. nih.govej-chem.orgfip.org These models can then predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. fip.org

Structure-Property Relationship (SPR): For materials applications, SPR studies are essential. These would correlate structural features with photophysical properties (absorption/emission wavelengths, quantum yield), electrochemical properties (redox potentials), and thermal stability. researchgate.netnih.gov For example, studies on related systems have shown how molecular planarity and intermolecular packing influence electrical conductivity. researchgate.net Computational methods like Density Functional Theory (DFT) can be employed to predict these properties and guide the design of materials with desired characteristics. rsc.org

Modification SitePotential SubstituentsProperties to Investigate (SAR/SPR)Relevant Findings
N5-H of PyrroleAlkyl chains, Aryl groups, Protecting groupsSolubility, Cell permeability, Kinase selectivity nih.govnih.gov
C2/C3-Methyl GroupsCF₃, Phenyl, Larger alkylsSteric effects on binding, Metabolic stability nih.gov
Pyrazine RingHalogens, Amines, Phenyl ethersKinase selectivity, Emission wavelength, Redox potential nih.govnih.gov
Overall ScaffoldSystematic QSAR/SPR analysisPredictive models for activity and material properties researchgate.netnih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.